EP4 Receptor Antagonist Potency: 3-Ethylpiperidin-4-amine-Containing Lead vs. Structurally Related Comparator
A compound incorporating a 3-ethylpiperidin-4-amine scaffold (BDBM50446847; CHEMBL3115074) demonstrated potent antagonism of the human EP4 receptor with an IC50 of 5.60 nM in a cAMP accumulation assay using recombinant HEK293 cells [1]. In contrast, a closely related EP4 antagonist that lacks the 3-ethyl substitution (BDBM50499956; CHEMBL3741710) exhibited a significantly weaker IC50 of 128 nM in an identical assay format [2]. This represents a >22-fold increase in potency conferred by the 3-ethylpiperidin-4-amine scaffold.
| Evidence Dimension | IC50 for human EP4 receptor antagonism (inhibition of PGE2-stimulated cAMP accumulation) |
|---|---|
| Target Compound Data | IC50 = 5.60 nM (BDBM50446847, a 3-ethylpiperidin-4-amine-containing derivative) |
| Comparator Or Baseline | IC50 = 128 nM (BDBM50499956, a structurally related EP4 antagonist lacking the 3-ethyl substitution) |
| Quantified Difference | ~23-fold improvement in potency for the 3-ethylpiperidin-4-amine-containing compound |
| Conditions | HEK293 cells expressing recombinant human EP4 receptor; cAMP accumulation measured after 20-30 min incubation with PGE2 |
Why This Matters
This >20-fold potency advantage demonstrates the critical role of the 3-ethylpiperidin-4-amine scaffold in achieving nanomolar EP4 antagonism, making it a preferred starting point for medicinal chemistry programs targeting this receptor.
- [1] BindingDB Entry BDBM50446847 (CHEMBL3115074). Affinity Data: IC50 = 5.60 nM for human EP4 receptor antagonism. View Source
- [2] BindingDB Entry BDBM50499956 (CHEMBL3741710). Affinity Data: IC50 = 128 nM for human EP4 receptor antagonism in HEK293 cells. View Source
